molecular formula C15H17BrN4O3 B4805711 N-(4-bromophenyl)-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide

N-(4-bromophenyl)-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide

Cat. No.: B4805711
M. Wt: 381.22 g/mol
InChI Key: PVUWQKBAPUHSQL-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound that features a bromophenyl group, a morpholine ring, and a tetrahydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the bromophenyl derivative, followed by the introduction of the morpholine ring through nucleophilic substitution reactions. The tetrahydropyrimidine core is then constructed via cyclization reactions under controlled conditions, often involving catalysts and specific temperature settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent quality and efficiency. Purification processes such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

N-(4-bromophenyl)-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the morpholine ring can enhance solubility and bioavailability. The tetrahydropyrimidine core is crucial for the compound’s stability and reactivity. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide
  • N-(4-chlorophenyl)-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide
  • N-(4-fluorophenyl)-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide

Uniqueness

This compound is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various research applications.

Properties

IUPAC Name

N-(4-bromophenyl)-2-morpholin-4-yl-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O3/c16-10-1-3-11(4-2-10)17-14(22)12-9-13(21)19-15(18-12)20-5-7-23-8-6-20/h1-4,12H,5-9H2,(H,17,22)(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUWQKBAPUHSQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(CC(=O)N2)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-bromophenyl)-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide
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N-(4-bromophenyl)-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide
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N-(4-bromophenyl)-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide
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N-(4-bromophenyl)-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide
Reactant of Route 5
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N-(4-bromophenyl)-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide
Reactant of Route 6
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N-(4-bromophenyl)-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide

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